4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride
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Overview
Description
4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C10H10ClF3N2 and a molecular weight of 250.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride typically involves the reaction of appropriate precursor compounds under specific conditions. One common method involves the reaction of 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride include:
- (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
- (2,2,2-Trifluoro-1-methyl-ethyl)hydrazine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the trifluoropropan-2-yl group and the benzonitrile moiety. These features confer unique chemical properties and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
4-(2-amino-1,1,1-trifluoropropan-2-yl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2.ClH/c1-9(15,10(11,12)13)8-4-2-7(6-14)3-5-8;/h2-5H,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKMUFQBUYLEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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